4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine
Overview
Description
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine is an organic compound with the molecular formula C12H15BrFNO2. It is characterized by the presence of a bromine and fluorine atom on a phenoxyethyl group attached to a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and 2-chloroethylmorpholine.
Reaction: The 2-bromo-4-fluorophenol undergoes a nucleophilic substitution reaction with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phenoxyethyl group or the morpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .
Scientific Research Applications
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Bromo-2-fluorophenoxy)ethyl]morpholine
- 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]morpholine
- 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]morpholine
Uniqueness
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxyethyl group. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-[2-(2-bromo-4-fluorophenoxy)ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFCZDKWRJYCCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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